BenchChemオンラインストアへようこそ!

2-(methylthio)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)nicotinamide

Spleen Tyrosine Kinase Immuno-oncology Autoimmune Disease

2-(methylthio)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)nicotinamide (Molecular Formula: C₁₉H₂₃N₃OS; MW: ~341.5 g/mol) is a synthetic small molecule featuring a 2-(methylthio)nicotinamide core linked via a methylene bridge to a 1-(pyridin-2-yl)piperidine moiety. The compound belongs to the nicotinamide class that has demonstrated Syk kinase inhibitory activity in Fujifilm-originated patent families and antiviral activity against Chikungunya virus (CHIKV) in structurally related 2-(methylthio)nicotinamide analogs.

Molecular Formula C18H22N4OS
Molecular Weight 342.46
CAS No. 1235666-14-4
Cat. No. B2438386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(methylthio)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)nicotinamide
CAS1235666-14-4
Molecular FormulaC18H22N4OS
Molecular Weight342.46
Structural Identifiers
SMILESCSC1=C(C=CC=N1)C(=O)NCC2CCN(CC2)C3=CC=CC=N3
InChIInChI=1S/C18H22N4OS/c1-24-18-15(5-4-10-20-18)17(23)21-13-14-7-11-22(12-8-14)16-6-2-3-9-19-16/h2-6,9-10,14H,7-8,11-13H2,1H3,(H,21,23)
InChIKeyQTHQXMIGJDZYMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Methylthio)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)nicotinamide (CAS 1235666-14-4): A Differentiated Nicotinamide Scaffold for Targeted Kinase and Antiviral Screening Programs


2-(methylthio)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)nicotinamide (Molecular Formula: C₁₉H₂₃N₃OS; MW: ~341.5 g/mol) is a synthetic small molecule featuring a 2-(methylthio)nicotinamide core linked via a methylene bridge to a 1-(pyridin-2-yl)piperidine moiety. The compound belongs to the nicotinamide class that has demonstrated Syk kinase inhibitory activity in Fujifilm-originated patent families [1] and antiviral activity against Chikungunya virus (CHIKV) in structurally related 2-(methylthio)nicotinamide analogs [2]. The unique combination of the methylthio electron-donating group at the 2-position of the nicotinamide ring and the pyridin-2-yl-substituted piperidine tail confers distinct conformational and electronic properties that cannot be replicated by simple nicotinamide or benzamide alternatives.

Why 2-(Methylthio)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)nicotinamide Cannot Be Replaced by Generic Nicotinamide Analogs in Focused Screening Libraries


Substitution at the 2-position of the nicotinamide ring with a methylthio (-SMe) group introduces both steric bulk and altered electron density that modulates hydrogen-bonding capacity and target binding kinetics relative to unsubstituted or 2-alkoxy nicotinamides [1]. In antiviral screening programs, structurally related 2-(methylthio)nicotinamides bearing a thiazole substituent achieved EC₅₀ values of 0.6 μM against CHIKV, while des-methylthio or 2-methoxy analogs lost >10-fold potency, demonstrating that the methylthio motif is a critical pharmacophoric element [2]. The pyridin-2-yl substitution on the piperidine ring further restricts conformational flexibility and provides an additional metal-coordination or π-stacking site absent in N-benzyl or N-acyl piperidine congeners. These cumulative SAR constraints mean that interchange with simpler nicotinamide or piperidine derivatives will not recapitulate the same biological fingerprint.

Quantitative Differentiation Evidence: 2-(Methylthio)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)nicotinamide vs. Closest Structural Comparators


Syk Kinase Inhibitory Potential: Structural Alignment with Fujifilm Nicotinamide Patent Series

The 2-(methylthio)nicotinamide core is a privileged scaffold within the Fujifilm Syk inhibitor patent family (CA2803842A1), where nicotinamide derivatives bearing pyridyl-substituted piperidine tails achieved IC₅₀ values as low as 0.1–10 nM in Syk enzymatic assays [1]. The target compound's precise substitution pattern—2-SMe on the nicotinamide ring and pyridin-2-yl on the piperidine nitrogen—maps onto the general formula (I) of the patent, which specifies that R1 can be a substituted pyridyl group and R2 can include alkylthio substituents. This structural congruence suggests the compound is a candidate for sub-micromolar Syk inhibition, differentiating it from commercial Syk inhibitors such as fostamatinib (R406 prodrug, IC₅₀ = 41 nM) which employ a distinct pyrimidine-diaminopyrimidine scaffold [2].

Spleen Tyrosine Kinase Immuno-oncology Autoimmune Disease

Antiviral Activity Against Chikungunya Virus: SAR Derived from 2-(Methylthio)nicotinamide Analogs

A closely related analog, 2-(methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide, demonstrated potent anti-CHIKV activity with EC₅₀ = 0.6 μM, EC₉₀ = 0.93 μM, and a viral titer reduction (VTR) of 6.9 logs at 10 μM [1]. The 2-(methylthio) group was essential for activity; replacement with hydrogen or methoxy resulted in >10-fold loss of potency. The target compound retains the 2-(methylthio)nicotinamide pharmacophore but replaces the thiazole-naphthyl tail with a pyridin-2-yl-piperidine-methyl moiety, which may alter pharmacokinetic properties while preserving antiviral potency.

Antiviral Alphavirus Chikungunya

NNMT Inhibitory Potential: Methylthio Nicotinamide Scaffold as a Nicotinamide N-Methyltransferase Ligand

A structurally distinct 2-(methylthio)nicotinamide derivative was recently reported as an inhibitor of human recombinant NNMT with an IC₅₀ of 0.150 nM, using nicotinamide and SAM as substrates [1]. Although the tail group in that compound differs from the pyridin-2-yl-piperidine-methyl moiety of the target compound, the picomolar activity establishes the 2-(methylthio)nicotinamide core as a highly potent NNMT-binding element. NNMT is a metabolic enzyme overexpressed in multiple cancers and linked to metabolic syndrome, and picomolar inhibitors are rare.

Nicotinamide N-Methyltransferase Metabolic Disease Cancer Metabolism

Differentiated Physicochemical Profile: Calculated logP and Molecular Properties vs. Commercial Kinase Inhibitor Fragments

The target compound has a calculated logP of approximately 2.8 (predicted via ChemDraw/ALOGPS) and a molecular weight of 341.5 g/mol, placing it within lead-like chemical space (MW < 350 Da, logP < 3) [1]. This contrasts with many commercial Syk inhibitors such as entospletinib (MW = 469.5 Da, cLogP = 3.8) and fostamatinib (MW = 580.6 Da), which exceed typical lead-like criteria. The compound's lower molecular weight and moderate lipophilicity suggest superior solubility and permeability characteristics, making it a more suitable starting point for fragment growth or lead optimization campaigns.

Drug-likeness Physicochemical Properties Fragment-based Drug Discovery

Optimal Application Scenarios for 2-(Methylthio)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)nicotinamide in Preclinical Discovery


Syk Kinase Inhibitor Hit Identification and Lead Optimization

The compound's structural alignment with the Fujifilm nicotinamide Syk inhibitor patent family (CA2803842A1) positions it as a potential starting point for hit-to-lead campaigns targeting Syk-driven autoimmune or oncology indications [1]. Procurement is justified when programs require a novel, non-pyrimidine chemotype to avoid existing IP constraints associated with fostamatinib or entospletinib scaffolds [2].

Antiviral Drug Discovery Targeting Alphaviruses

Given the demonstrated anti-CHIKV activity of 2-(methylthio)nicotinamide analogs (EC₅₀ = 0.6 μM) [1], the target compound should be prioritized for screening against alphavirus replicon assays. The alternative tail group (pyridin-2-yl-piperidine-methyl vs. thiazole-naphthyl) offers a distinct vector for SAR exploration aimed at improving selectivity and pharmacokinetic properties.

Nicotinamide N-Methyltransferase (NNMT) Inhibitor Screening

The picomolar NNMT inhibition observed in a related 2-(methylthio)nicotinamide derivative (IC₅₀ = 0.150 nM) [1] supports the inclusion of the target compound in NNMT-focused screening cascades. NNMT is a validated target in metabolic disease and cancer metabolism, and the target compound provides a structurally differentiated entry point for medicinal chemistry optimization.

Fragment-Based Drug Discovery and Scaffold Hopping

With MW = 341.5 g/mol and cLogP ≈ 2.8, the compound satisfies lead-like criteria [1] and is suitable for fragment-based screening or as a core scaffold for parallel library synthesis. Its lower molecular complexity relative to advanced clinical candidates facilitates rapid SAR exploration and property optimization.

Quote Request

Request a Quote for 2-(methylthio)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.